N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S2/c1-25-17-7-4-13(20)8-16(17)23-18(24)9-15-11-27-19(22-15)26-10-12-2-5-14(21)6-3-12/h2-8,11H,9-10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPDTPBOKGMPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Introduction of the Fluorobenzyl Group: The thiazole intermediate can be reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorobenzyl group.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 5-chloro-2-methoxyphenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
The compound’s structural and functional similarities to other thiazole- and acetamide-based derivatives allow for comparative analysis of substituent effects on activity and selectivity. Key comparisons are summarized below:
Substituent Effects on Antitumor Activity
Key Observations :
- Chloro vs. Fluoro Substituents : The 4-chlorophenyl acetamide derivative (Compound 7) exhibits significantly higher antitumor activity (MGI% = 47%) compared to its 4-fluorophenyl analog (MGI% = 7%), suggesting that chloro substituents enhance cytotoxicity .
- Thioether Linkage: The 4-fluorobenzyl thioether in the target compound may improve membrane permeability compared to sulfonyl or amino linkages in analogs like N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (), though direct comparisons are lacking .
- Heterocyclic Thio Groups : Thio-linked tetrazole (Compound 4c) or triazole moieties () enhance selectivity, likely due to improved hydrogen bonding with biological targets .
Electronic and Steric Effects
- Methoxy Group : The 2-methoxy group in the target compound may enhance solubility or modulate steric hindrance compared to nitro-substituted analogs (e.g., 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, ), where the nitro group’s electron-withdrawing nature could reduce bioavailability .
Selectivity and Apoptosis Induction
- Compound 4c () demonstrates high selectivity for A549 lung cancer cells (IC50 = 23.30 µM) over normal NIH/3T3 cells (IC50 > 1000 µM), attributed to its tetrazole-thio group. In contrast, the target compound’s methoxy and chloro substituents may confer distinct selectivity patterns .
- Apoptosis induction in analogs correlates with thioacetamide frameworks (), suggesting the target compound’s thiazole-thioether core could similarly engage apoptotic pathways .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative with potential biological activity, particularly in the field of cancer research. This compound has garnered attention due to its structural characteristics, which may influence its pharmacological properties.
Chemical Structure and Properties
The compound features a thiazole ring, a chloro-methoxyphenyl group, and a fluorobenzyl thioether moiety. The presence of these functional groups is significant as they may enhance the compound's lipophilicity and metabolic stability, potentially leading to improved biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16ClFN2O2S2 |
| Molecular Weight | 396.92 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.
- Introduction of the Fluorobenzyl Group : Reacting the thiazole intermediate with 4-fluorobenzyl chloride.
- Acetamide Formation : Acylation of the thiazole derivative with 5-chloro-2-methoxyphenylacetyl chloride.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells.
A notable study reported that compounds derived from benzothiazole exhibited significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 2.02 µM to 171.67 µM, indicating potent activity, especially for those with structural similarities to our compound of interest .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Pathway Interference : By disrupting cellular signaling pathways, it may alter cellular responses that favor tumor growth inhibition.
Comparative Analysis
When compared to similar compounds, the unique fluorobenzyl group in this compound may provide distinct advantages in terms of biological activity and selectivity.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | TBD | Potential anticancer activity |
| Benzothiazole derivative 1 | 10.00 | Moderate anticancer activity |
| Benzothiazole derivative 2 | 5.00 | High anticancer activity |
Q & A
Q. Basic
- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons, δ 4.3 ppm for SCH₂).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 451.08).
- HPLC : Assess purity (>95% by reverse-phase C18 column).
Contradictions : Discrepancies in NOESY (e.g., unexpected coupling) may arise from dynamic thioether rotation; use variable-temperature NMR or DFT calculations to resolve .
How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity?
Q. Advanced
- Core Modifications : Replace the thiazole with oxadiazole or triazole to assess ring flexibility .
- Substituent Variations : Systematically alter the 4-fluorobenzyl (e.g., chloro, methyl) and 5-chloro-2-methoxyphenyl groups.
- Assays : Pair enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to correlate target engagement and phenotypic effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or COX-2 .
What strategies are recommended to resolve conflicting bioactivity data across experimental models?
Q. Advanced
- Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cellular proliferation (GI₅₀) to distinguish direct target effects from off-target interactions.
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Crystallography : Solve the X-ray structure (using SHELX ) to confirm stereochemistry and identify potential allosteric binding pockets.
How can crystallographic data be interpreted to refine the compound’s 3D structure?
Q. Advanced
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets.
- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate hydrogen bonding (e.g., acetamide NH to thiazole S) using OLEX2 .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
What methodologies improve solubility and bioavailability for in vivo studies?
Q. Intermediate
- Co-solvents : Use PEG-400 or cyclodextrins for aqueous formulations.
- Salt Formation : Prepare hydrochloride or sodium salts via reaction with HCl/NaOH.
- Prodrug Approach : Introduce hydrolyzable groups (e.g., ester at the acetamide) to enhance membrane permeability .
How can stability under physiological conditions be systematically evaluated?
Q. Advanced
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze via LC-MS for hydrolytic byproducts.
- Oxidative Stress : Treat with H₂O₂ (3% v/v) to assess thioether oxidation to sulfoxide/sulfone .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
What are the best practices for comparing this compound to structurally related derivatives?
Q. Intermediate
- Pharmacophore Mapping : Overlay structures (e.g., PyMOL) to identify conserved motifs.
- Thermodynamic Profiling : Compare ΔG binding (ITC) and kinetic parameters (SPR) for target engagement .
- Patent Landscaping : Use SciFinder to identify prior art on thiazole-acetamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
